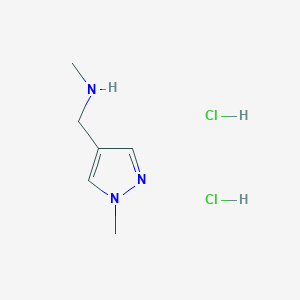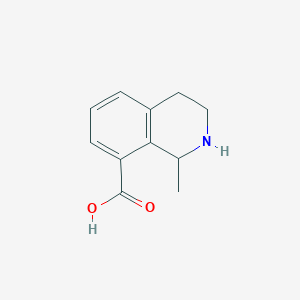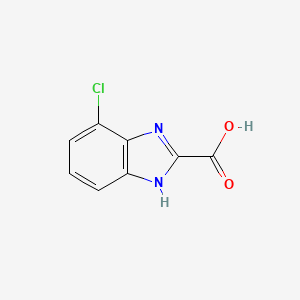
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamid ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Pyridinring umfasst, der mit Methylgruppen substituiert ist, und eine Acetamidgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamid beinhaltet typischerweise die Reaktion von 2,6-Dimethylpyridin-3,5-dicarbonsäure mit geeigneten Reagenzien, um die Acetamidgruppe einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um die Reaktion zu erleichtern. Der Prozess kann mehrere Schritte umfassen, darunter Veresterung, Amidierung und Reinigungsschritte, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um die Reaktionsparameter präzise zu steuern. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, stellt sicher, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile können unter verschiedenen Bedingungen verwendet werden, einschließlich saurer oder basischer Umgebungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie: In der biologischen Forschung kann die Verbindung verwendet werden, um Enzymwechselwirkungen und Hemmung zu untersuchen. Seine Struktur kann natürliche Substrate oder Inhibitoren nachahmen, wodurch Einblicke in biochemische Prozesse gewonnen werden.
Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung neuer Medikamente. Seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung.
Industrie: In industriellen Anwendungen kann die Verbindung bei der Herstellung von Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an aktiven Zentren binden und die Aktivität des Ziels hemmen oder modulieren. Diese Wechselwirkung kann verschiedene biochemische Wege beeinflussen, was zu den gewünschten therapeutischen oder industriellen Wirkungen führt. Die spezifischen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der Anwendung und der Struktur der Verbindung ab.
Wirkmechanismus
The mechanism of action of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Dimethyl-3,5-dicarboxypyridin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
N-Methylacetamid: Eine einfachere Verbindung, die die Acetamidgruppe teilt, aber keinen Pyridinring enthält.
1,4-Dimethylpyridin: Eine Verbindung mit einer ähnlichen Pyridinringstruktur, aber ohne die Acetamidgruppe.
Einzigartigkeit
2-(1,4-Dimethyl-6-oxopyridin-2-yl)-N-methylacetamid ist aufgrund seiner Kombination aus einem Pyridinring mit Methyl- und Acetamidsubstitutionen einzigartig. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, wodurch sie in verschiedenen Forschungs- und industriellen Anwendungen wertvoll ist. Seine Vielseitigkeit bei der Durchführung verschiedener chemischer Reaktionen erhöht ihre Nützlichkeit in der synthetischen Chemie und Medikamentenentwicklung weiter.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-8(6-9(13)11-2)12(3)10(14)5-7/h4-5H,6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
FQHWJGJGRMNNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1)CC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)


![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)


